N'-methoxy-4-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]-2-furyl]benzamidine
描述
Structure
2D Structure
属性
CAS 编号 |
186953-56-0 |
|---|---|
分子式 |
C20H20N4O3 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
N'-methoxy-4-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C20H20N4O3/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2/h3-12H,1-2H3,(H2,21,23)(H2,22,24) |
InChI 键 |
UKOQVLAXCBRRGH-UHFFFAOYSA-N |
手性 SMILES |
CO/N=C(\N)/C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/OC)/N |
规范 SMILES |
CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N |
外观 |
Solid powder |
其他CAS编号 |
186953-56-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime DB 289 DB-289 DB289 cpd pafuramidine |
产品来源 |
United States |
Preclinical Research and Characterization
In Vitro Efficacy Profiling Against Parasitic Pathogens
In vitro studies were conducted to assess the direct inhibitory effects of pafuramidine and furamidine (B1674271) on the growth and survival of various parasitic pathogens.
Pafuramidine and its active metabolite, furamidine, have demonstrated activity against African trypanosomes in vitro. Furamidine (DB75) has shown excellent efficacy against Trypanosoma brucei rhodesiense in vitro. nih.gov Studies comparing the activity of DB75 and its prodrug DB289 (pafuramidine) with pentamidine (B1679287) in acute rodent models mimicking the first stage of human African trypanosomiasis (HAT) showed that DB75 had superior activity to pentamidine at comparable doses against T. b. rhodesiense strains KETRI2537 and STIB900, and T. b. brucei strain STIB795. researchgate.net The active parent diamidines, including DB75, showed similar in vitro profiles against different Trypanosoma brucei strains, including resistant lines. nih.gov
The active metabolite of pafuramidine, DB75, has shown in vitro activity against the asexual erythrocytic forms of Plasmodium falciparum. The 50% effective concentration (EC50) of DB75 against P. falciparum strain NF54 was determined to be 7.4 ng/mL. nih.gov
Studies have evaluated the in vitro antileishmanial activity of diamidine compounds, including furamidine (DB75) and its prodrug pafuramidine (DB289), against Leishmania species. bioone.org While pafuramidine is metabolized to the active DB75, the efficacy against Leishmania major and Leishmania tropica promastigotes has been examined for structural analogs of pentamidine, including furan (B31954) analogs like DB75. bioone.org Generally, amastigotes exhibited higher IC50 values than promastigotes across different Leishmania species. bioone.org
In Vivo Efficacy Studies in Animal Models of Parasitic Infection
In vivo studies using animal models have been crucial in evaluating the efficacy of pafuramidine against parasitic infections in a living system.
Pafuramidine (DB289) has shown efficacy in acute and chronic mouse models of trypanosomiasis. Oral administration of pafuramidine exhibited excellent oral activity and reduced acute toxicity in these models. nih.gov Complete cures were achieved with oral dosing of pafuramidine in mouse models infected with T. b. rhodesiense strains KETRI2537 and STIB900, and T. b. brucei strain STIB795, without overt toxicity. researchgate.net For instance, pafuramidine at doses ranging from 2.5 to 100 mg/kg administered orally for 4 or 5 days cured some Trypanosoma brucei-infected mice. medchemexpress.com Specifically, in the GVR35 central nervous system (CNS) mouse model, pafuramidine showed good CNS activity, with 3 out of 5 mice cured at a dose of 100 mg/kg. medchemexpress.com
Table 1: Efficacy of Pafuramidine in Murine Models of Trypanosomiasis
| Mouse Model (Trypanosome Strain) | Pafuramidine Dose (mg/kg) | Administration Route | Duration of Treatment | Outcome (Cure Rate) | Reference |
| Acute (KETRI2537, STIB900, STIB795) | Varied | Oral | Varied | Complete cures achieved | researchgate.net |
| Trypanosoma brucei infection | 2.5 - 100 | Oral | 4 or 5 days | Cured some mice | medchemexpress.com |
| GVR35 CNS model | 100 | Oral | Not specified (likely single dose or short course) | 3/5 mice cured | medchemexpress.com |
Pafuramidine has been tested in vervet monkey models of sleeping sickness, which closely mimic the human disease. nih.gov Studies evaluated the efficacy of oral pafuramidine against both early- and late-stage infections with T. brucei rhodesiense. nih.gov
In monkeys with early-stage T. brucei rhodesiense infections, oral pafuramidine was effective at dose rates above 3 mg/kg for 5 days. nih.gov A dose of 10 mg/kg for 5 days completely cured all three monkeys in one study group, with no recurrence observed during the monitoring period. medchemexpress.com Even at lower doses (3 mg/kg), pafuramidine cured one out of three monkeys. nih.gov The drug cleared bloodstream-form trypanosomes and maintained most monkeys trypanosome-free throughout the monitoring period, indicating its ability to access hemolymphatic sites. nih.gov
Against late-stage infections, pafuramidine showed limited efficacy, indicating its restricted ability to cross the blood-brain barrier. nih.govasm.org Treatment of late-stage infections resulted in lower cure rates, such as one out of three monkeys in one group and zero out of three in another, when administered at 10 mg/kg for 10 days starting at later stages of infection. nih.gov However, the elimination of trypanosomes from the cerebrospinal fluid (CSF) in one animal and improvement in mean packed cell volume suggested some ability to cross the blood-brain barrier. nih.gov Preclinical investigations in animal models, including vervet and rhesus monkeys, indicated that pafuramidine was effective in the acute model (first stage disease). nih.govplos.org
Table 2: Efficacy of Pafuramidine in Vervet Monkey Models of T. brucei rhodesiense Infection
| Stage of Infection | Pafuramidine Dose (mg/kg) | Administration Route | Duration of Treatment | Outcome (Cure Rate) | Reference |
| Early (Day 7 p.i.) | 1 | Oral | 5 days | 0/3 cured | nih.gov |
| Early (Day 7 p.i.) | 3 | Oral | 5 days | 1/3 cured | nih.gov |
| Early (Day 7 p.i.) | 10 | Oral | 5 days | 3/3 cured | nih.govmedchemexpress.com |
| Late (Day 14 p.i.) | 10 | Oral | 10 days | 2/3 remained free of blood parasites at 180 days post-treatment monitoring (aparasi temic by day 5 of dosing) | medchemexpress.com |
| Late (Day 28 p.i.) | 10 | Oral | 10 days | 2/3 remained free of blood trypanosomes by 180 days post-treatment monitoring (aparasi temic by day 4 of dosing) | medchemexpress.com |
| Late (Day 14 p.i.) | 10 | Oral | 10 days | 1/3 cured | nih.gov |
| Late (Day 28 p.i.) | 10 | Oral | 10 days | 0/3 cured | nih.gov |
Note: The cure rates in Table 2 for late-stage infections reflect different metrics (remaining free of blood parasites vs. cured) and may vary between studies. nih.govmedchemexpress.com
Preclinical Pharmacokinetics and Metabolism Investigations
Preclinical studies in various animal models, including rats and monkeys, have provided significant insights into the pharmacokinetic and metabolic profile of pafuramidine and its conversion to the active metabolite, furamidine psu.eduwsu.edunih.gov.
Prodrug Bioconversion Pathways and Active Metabolite Formation
Pafuramidine undergoes extensive biotransformation, primarily in the liver, to form the active diamidine, furamidine psu.educore.ac.uk. This conversion involves a series of reactions. The biotransformation process in the human liver includes three O-demethylation reactions catalyzed by the CYP4F enzyme subfamily and three N-dehydroxylation reactions catalyzed by cytochrome b5 and NADH-cytochrome b5 reductase ncats.io. The formation of furamidine from pafuramidine involves the sequential loss of the two N-methoxy groups psu.edunih.gov. This can occur either directly or through an O-demethylation step followed by reduction of the resulting oxime to the amidine psu.edunih.gov. Studies in human and rat liver microsomes have also observed an N-demethoxylation reaction core.ac.uk.
In isolated perfused rat livers and sandwich-cultured hepatocytes, both pafuramidine and a related prodrug, CPD-0868, were rapidly taken up and metabolized nih.gov. The extent of conversion of pafuramidine to furamidine was consistently observed, although it was lower compared to the conversion of CPD-0868 to its active metabolite, CPD-0801 nih.govnih.gov. The intestine is also predicted to contribute significantly (30-40%) to the presystemic formation of furamidine in both rats and humans wsu.edunih.gov.
Plasma and Tissue Distribution Dynamics
Following oral administration, pafuramidine is absorbed and converted to furamidine core.ac.uknih.gov. Both pafuramidine and furamidine exhibit extensive tissue binding, which is reflected in their large volumes of distribution psu.edumybiosource.comnih.gov.
In rats given a single oral dose of pafuramidine, furamidine was extensively retained in the liver, with a liver-to-plasma concentration ratio as high as 1300:1 core.ac.ukresearchgate.net. Hepatic accumulation of furamidine was found to be substantial researchgate.net. In rats and monkeys dosed orally with radiolabeled pafuramidine, accumulation of furamidine was observed in several tissues, particularly the liver, where levels were sustained for weeks after dosing at concentrations significantly higher than those in plasma psu.edunih.gov. For instance, in cynomolgus monkeys, 10% of the administered dose remained in the liver as furamidine 43 days post-dosing nih.gov. While furamidine is the major radiochemical component in key organs like the brain and liver, accounting for the persistence of radioactivity, the combined prodrug and active metabolite represent less than 20% of the total plasma radioactivity after an oral dose psu.edunih.gov.
A rapid decline of pafuramidine from plasma has been observed in animal models core.ac.uk. The concentration-time profile of pafuramidine in control animals showed biphasic decay, while a monoexponential decay was observed in infected animals core.ac.uk. Trypanosomal infection has been shown to alter the pharmacokinetics and disposition of both pafuramidine and furamidine, leading to significantly increased systemic exposure (AUC) of both compounds compared to uninfected animals core.ac.uk.
Protein Binding and Tissue Accumulation Studies
Plasma protein binding of pafuramidine is high, ranging from 97% to 99% in four animal species and humans psu.edumybiosource.com. The protein binding of furamidine, the active metabolite, is noticeably less and shows more species- and concentration-dependent variability psu.edumybiosource.com.
Tissue accumulation of furamidine is extensive, particularly in the liver psu.edunih.govresearchgate.net. Studies in rats have shown a liver-to-plasma partition coefficient for furamidine as high as 1300 researchgate.net. Hepatic accumulation of both furamidine and CPD-0801 was extensive in isolated perfused rat livers and sandwich-cultured hepatocytes nih.govresearchgate.net. The unbound fraction of furamidine in the liver was significantly lower than that in plasma and perfusate, suggesting that binding sites in the liver may act as an "intracellular sink" limiting systemic exposure to furamidine researchgate.net. Subcellular fractionation studies have indicated that furamidine primarily accumulates in the mitochondrial fraction of liver tissue researchgate.net.
Elimination and Excretion Profiles
The predominant route of excretion of radioactivity after administration of radiolabeled pafuramidine is via the feces, although biliary secretion was not particularly extensive psu.edunih.govtandfonline.com. In isolated perfused rat livers, both pafuramidine and CPD-0868 were primarily eliminated by metabolism, with negligible biliary excretion nih.govresearchgate.net. The increase in furamidine AUC during infection in rats was partly explained by decreased biliary excretion of furamidine core.ac.uk.
Pharmacokinetic modeling has been used to predict furamidine tissue (liver and kidney) exposure and excretion profiles (biliary and renal) wsu.edunih.gov. The predicted terminal elimination half-life of furamidine in plasma was significantly longer than that of pafuramidine in both rats and humans wsu.edunih.gov.
Structure-Activity Relationship (SAR) Studies and Analogue Development
Structure-activity relationship (SAR) studies have been crucial in the development of diamidine derivatives, including pafuramidine, with improved pharmacological properties tandfonline.comnih.govgriffith.edu.au. Pafuramidine itself emerged from SAR studies aimed at enhancing the efficacy and tolerability of pentamidine tandfonline.com.
Design and Synthesis of Novel Diamidine Derivatives
The development of pafuramidine and related compounds has involved the design and synthesis of novel diamidine derivatives tandfonline.comresearchgate.netnih.gov. These efforts have focused on modifying the core diamidine structure to optimize activity, improve oral bioavailability, and reduce toxicity.
Furamidine, the active metabolite of pafuramidine, is a diphenyl furan diamidine analogue nih.gov. SAR studies have explored modifications to the phenyl groups and the furan moiety researchgate.net. For instance, the introduction of a nitrogen atom into one of the phenyl rings of furamidine resulted in aza-analogues with potent antitrypanosomal activity nih.govnih.gov. The methoxyamidine prodrug of one such azafuramidine analogue (DB844) was found to be effective against second-stage HAT in a monkey model nih.govplos.org.
The synthesis of these diamidine derivatives often involves reactions such as Stille coupling and amidation of dinitrile intermediates researchgate.netacs.org. Various synthetic routes have been developed to access novel diamidines with different linkers and terminal groups nih.govacs.orgtandfonline.com.
SAR mining has helped identify structural components important for biological activity griffith.edu.auresearchgate.net. Studies on various diamidine analogues have investigated the impact of substituents and core modifications on antiparasitic activity against organisms like Trypanosoma brucei rhodesiense and Plasmodium falciparum nih.govnih.govacs.org. These studies have shown that the position of nitrogen atoms in heterocyclic rings and the nature of linker regions can significantly influence activity and DNA binding affinity nih.govnih.govtandfonline.com.
While pafuramidine showed promising results, its development was discontinued (B1498344) due to observed toxicities nih.govgriffith.edu.auresearchgate.net. This has underscored the importance of continued SAR studies and the development of novel diamidine analogues with improved safety profiles nih.govasm.org.
Evaluation of Analogues for Enhanced Efficacy and Improved Pharmacological Properties
Preclinical research on Pafuramidine (DB289), an orally available prodrug of furamidine (DB75), demonstrated its efficacy against first-stage Human African Trypanosomiasis (HAT) in rodent and nonhuman primate models, comparable to or exceeding that of pentamidine. tandfonline.complos.orgnih.govplos.org However, Pafuramidine did not show efficacy against second-stage HAT in animal models, indicating limited ability to cross the blood-brain barrier (BBB). plos.orgnih.govnih.gov This limitation, along with delayed renal toxicity observed in clinical trials, prompted the investigation of Pafuramidine analogues with improved pharmacological properties, particularly enhanced efficacy against the central nervous system (CNS) stage of HAT and better safety profiles. plos.orgnih.govresearchgate.netresearchgate.net
Efforts to develop novel aromatic diamidines with improved properties for HAT treatment have been significant. asm.org A key challenge with diamidines is their protonated state at physiological pH, which hinders their diffusion across the gastrointestinal tract and the BBB. asm.org The prodrug strategy, as employed with Pafuramidine, aimed to improve oral absorption by masking the positive charge of the amidine group. tandfonline.com While this approach enhanced oral bioavailability in animal models and allowed Pafuramidine to reach clinical trials for first-stage HAT, achieving effective concentrations in the CNS remained a hurdle. tandfonline.comasm.org
Research into aza analogues of furamidine has shown promise. tandfonline.comacs.org For instance, the aza analogue DB844, a prodrug of DB820, was evaluated in a vervet monkey model of second-stage HAT. plos.orgnih.govresearchgate.net DB844 was orally administered and converted to its active metabolite, DB820. plos.orgnih.govresearchgate.net In this model, DB844 demonstrated improved efficacy compared to pentamidine and Pafuramidine, neither of which were curative in this CNS stage HAT model. plos.orgnih.govresearchgate.net Oral administration of DB844 led to a significant reduction in blood trypanosome counts, and trypanosomes were not detected in the blood or cerebrospinal fluid (CSF) of treated monkeys at the end of the treatment evaluation period. plos.orgnih.govresearchgate.net However, some animals experienced relapse during the post-treatment monitoring period, resulting in cure rates of 37.5% and 42.9% for different dosing regimens. plos.orgnih.govresearchgate.net
Structure-activity relationship (SAR) studies have been crucial in identifying diamidine derivatives with potent antitrypanosomal activity and improved selectivity over mammalian cells. researchgate.net For example, some derivatives have shown sub-micromolar inhibition of Trypanosoma brucei rhodesiense growth in vitro with good selectivity indices. researchgate.net Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies and calculated logD values for some of these novel diamidines predicted good absorption, metabolic stability, and the potential to passively permeate the BBB. researchgate.net
Further evaluation of other diamidine analogues, such as 28DAP010 and its analogues 27DAP060 and 19DAP025, has also been conducted. asm.org These compounds showed high activity against African trypanosomes in vivo in acute-stage mouse models. asm.org However, only 28DAP010 was effective in curing mice with second-stage infections in a CNS mouse model. asm.org Detailed biological characterization of 28DAP010 revealed potent trypanocidal activity against different T. brucei strains and subspecies, including T. b. gambiense. asm.org
The synthesis and evaluation of other types of diamidine analogues, including those with modified central linkers or terminal groups, have also been explored to understand their impact on DNA binding affinity and antiprotozoal activity. researchgate.netnih.gov Studies involving terphenyl diamidines and their analogues, for instance, have investigated their DNA affinity and in vitro activity against T. brucei rhodesiense and Plasmodium falciparum. nih.gov Some of these dicationic compounds demonstrated significant DNA affinities and potent in vivo activity, being more active than furamidine in certain models. nih.gov However, the efficacy of some prodrug analogues was found to be only moderately effective upon oral administration, suggesting that poor bioconversion could be a limiting factor. nih.gov
The development of novel diamidines with improved efficacy against CNS-stage HAT highlights the ongoing efforts to synthesize analogues of Pafuramidine and related compounds with enhanced pharmacological properties. plos.orgnih.govresearchgate.net While challenges remain in achieving high cure rates for second-stage disease and ensuring favorable safety profiles, the preclinical data on various analogues demonstrate the potential for developing more effective oral treatments for HAT. tandfonline.complos.orgnih.govresearchgate.netresearchgate.netasm.org
Preclinical Efficacy of Selected Pafuramidine Analogues in Animal Models
| Compound | Model (Stage of Infection) | Administration Route | Key Finding | Cure Rate (%) (if available) | Source |
| Pafuramidine (DB289) | Rodent and Nonhuman Primate (First Stage) | Oral | Efficacy comparable to or better than pentamidine. | Not specified in snippets | tandfonline.complos.org |
| Pafuramidine (DB289) | Animal Models (Second Stage) | Not specified | Did not achieve cure. | Non-curative | plos.orgnih.gov |
| DB844 | Vervet Monkey (Second Stage) | Oral | Improved efficacy compared to pentamidine and Pafuramidine. | 37.5% (5 mg/kg x 10 days), 42.9% (6 mg/kg x 14 days) | plos.orgnih.govresearchgate.net |
| 28DAP010 | Mouse (Acute and Second Stage) | i.p. | Highly active in acute stage; cured mice in CNS model. | Cured mice (CNS model) | asm.org |
| 27DAP060 | Mouse (Acute and Second Stage) | i.p. | Highly active in acute stage; did not cure mice in CNS model. | Did not cure mice (CNS model) | asm.org |
| 19DAP025 | Mouse (Acute and Second Stage) | i.p. | Highly active in acute stage; did not cure mice in CNS model. | Did not cure mice (CNS model) | asm.org |
| Selected Dicationic Terphenyl Diamidines (e.g., 10a, 10d, 10f, 10g) | Mouse | Not specified | More active than furamidine in vivo. | Not specified in snippets | nih.gov |
| Selected Methamidoxime Prodrugs (e.g., 12a-f, 17) | Mouse | Oral | Only moderately effective on oral administration. | Not specified in snippets | nih.gov |
In Vitro Activity of Selected Diamidine Analogues
| Compound | Parasite Strain | IC50 Value | Selectivity Index (vs. Mammalian Cells) | Source |
| DB820 (active metabolite of DB844) | T. b. rhodesiense STIB900 | 2.4 ng/ml (5.2 nM) | Not specified | plos.orgnih.gov |
| Selected Diamidine Derivatives (5 examples) | T. b. rhodesiense | Sub-micromolar range | > 50 (for 4 compounds) | researchgate.net |
| Selected Hydrazinated Geraniol Derivatives (e.g., 8, 13, 14, 15) | Trypanosoma brucei rhodesiense | 0.56 - 1.26 µM | Not specified | researchgate.net |
| Diamidines 8a, 8c, 14b | Trypanosoma b. rhodesiense | < 10 nM | Not specified | acs.org |
| Diamidines 8a, 8b, 14b | Plasmodium falciparum | < 10 nM | Not specified | acs.org |
| Diamidines 10a, 10b, 10d, 18a, 18b | Trypanosoma brucei rhodesiense | ≤ 5 nM | Not specified | nih.gov |
| Diamidines 10a, 10b, 10e, 18a, 18b | Plasmodium falciparum | ≤ 5 nM | Not specified | nih.gov |
Clinical Research and Translational Investigations
Early Phase Clinical Development Programs
Initial clinical investigations of pafuramidine commenced with Phase 1 studies designed to evaluate the compound's safety and pharmacokinetic profile in healthy human subjects. An early Phase 1 safety study was conducted in healthy Caucasian volunteers in Germany in 2001. mdpi.com This trial assessed both single and multiple-dose regimens of pafuramidine. mdpi.com The findings from this study indicated that the drug was well-tolerated. mdpi.com In single-dose testing, pafuramidine was well-tolerated up to a dose of 600 mg. mdpi.comnih.gov For multiple-dose assessments, a regimen of 100 mg administered twice daily was also found to be well-tolerated. mdpi.comnih.gov Subsequent studies in healthy individuals further supported these initial findings, with orally administered pafuramidine being well-tolerated for durations of up to 21 days. unc.edunih.gov
Another clinical study, a Phase I/II evaluation, was conducted to assess the prophylactic antimalarial activity of pafuramidine in healthy volunteers. nih.gov In this randomized, double-blind, placebo-controlled trial, 16 healthy volunteers were administered a single oral dose of pafuramidine before being challenged with Plasmodium falciparum-infected mosquitoes. nih.gov
Despite the generally favorable tolerability observed in early studies, significant safety concerns emerged during later clinical development, ultimately leading to a halt in the pafuramidine program. unc.edunih.gov A pivotal event was the placement of the pafuramidine Phase III program on clinical hold by regulatory authorities. bioworld.com This decision was prompted by findings from a Phase I safety trial involving 100 healthy volunteers in South Africa. bioworld.com In this study, several participants who received the drug twice daily for 14 days exhibited abnormal liver function. bioworld.com
Further safety signals arose from a Phase 3 study, where delayed post-treatment toxicity was observed. unc.edunih.gov Specifically, three patients in the pafuramidine treatment group developed glomerulonephritis or nephropathy approximately eight weeks after completing therapy. unc.edunih.govresearchgate.net Two of these cases were considered possibly related to the study drug. unc.edunih.gov These findings of delayed renal toxicity were a critical factor in the decision to discontinue the development of pafuramidine. unc.edunih.gov
Phase 2 Clinical Efficacy and Safety Evaluations in Human African Trypanosomiasis
The initial evaluation of pafuramidine's efficacy in patients with Human African Trypanosomiasis (HAT) was conducted through a Phase 2a proof-of-concept study. nih.govplos.orgnih.gov This open-label, non-controlled trial enrolled 32 patients with first-stage Trypanosoma brucei gambiense infection. nih.govplos.orgnih.govmsf.org The study was carried out at two reference centers in Viana, Angola, and Maluku, Democratic Republic of the Congo (DRC), between August 2001 and November 2004. nih.govplos.orgnih.gov
The primary efficacy endpoint in this Phase 2a trial was parasitological cure 24 hours after treatment completion. nih.govmsf.org The results showed that a 5-day course of pafuramidine led to the clearance of visible trypanosomes from the blood in 93% of patients 24 hours after the end of treatment. mdpi.com However, long-term follow-up revealed a significant relapse rate. mdpi.com By 24 months, the cure rate for this 5-day regimen had fallen to 67%. mdpi.com
To further assess the efficacy and safety of pafuramidine, a Phase 2b, open-label, parallel-group, randomized, and controlled study was initiated. nih.govplos.orgnih.gov This trial, conducted at two sites in the DRC from April 2003 to February 2007, compared pafuramidine to the standard of care, intramuscular pentamidine (B1679287). nih.govplos.orgnih.gov The study initially randomized 81 patients with first-stage T. b. gambiense HAT, with 41 patients allocated to the pafuramidine group and 40 to the pentamidine group. mdpi.complos.org
In a subsequent Phase 3 comparator-controlled trial conducted between August 2005 and September 2009, 273 patients were randomized to receive either oral pafuramidine for 10 days or intramuscular pentamidine for 7 days. nih.gov The primary efficacy endpoint was the combined rate of clinical and parasitological cure at 12 months. nih.gov The results demonstrated that pafuramidine was non-inferior to pentamidine, with 12-month cure rates of 89% for pafuramidine and 95% for pentamidine. unc.edunih.gov At the 24-month follow-up, the cure rates remained high at 84% and 89%, respectively. unc.edu
| Treatment Group | Cure Rate at 12 Months | Cure Rate at 24 Months |
|---|---|---|
| Pafuramidine | 89% | 84% |
| Pentamidine | 95% | 89% |
The high relapse rate observed with the 5-day pafuramidine regimen in the Phase 2a study prompted investigations into optimizing the treatment duration. mdpi.com Consequently, the Phase 2b study protocol was amended to include an open-label sequence (Phase 2b-2). nih.govnih.govmsf.org In this part of the study, an additional 30 patients were enrolled to receive a longer, 10-day course of pafuramidine. nih.govnih.govmsf.org
The results from this extended treatment arm showed improved efficacy. nih.govnih.govmsf.org The 10-day pafuramidine regimen resulted in a cure rate of 93% at the 3-month post-treatment follow-up. mdpi.comnih.govnih.govmsf.org This was comparable to the 100% cure rate observed in the pentamidine group at the same time point and a significant improvement over the 79% cure rate for the 5-day pafuramidine regimen. nih.govnih.govmsf.org Based on these findings, the 10-day dosing schedule for pafuramidine was selected for the subsequent Phase 3 clinical trial. mdpi.comnih.gov
| Treatment Group | Duration | Cure Rate |
|---|---|---|
| Pafuramidine | 5 days | 79% |
| Pafuramidine | 10 days | 93% |
| Pentamidine | 7 days | 100% |
Phase 3 Confirmatory Clinical Trials and Program Termination
The progression of pafuramidine into Phase 3 clinical trials marked a significant step towards a potential new oral therapy for first-stage Human African Trypanosomiasis (HAT). However, this phase ultimately revealed critical safety concerns that led to the termination of its development.
Multi-Center, Multi-Country Randomized Controlled Trial Designs
To rigorously evaluate the efficacy and safety of pafuramidine, a large-scale Phase 3, multi-center, randomized, open-label, parallel-group, active-control study was initiated. unc.edunih.gov The trial was conducted between August 2005 and September 2009 at six sites across sub-Saharan Africa, in regions where Trypanosoma brucei gambiense is endemic. nih.govplos.org These locations included a trypanosomiasis reference center in Angola, a hospital in South Sudan, and four hospitals in the Democratic Republic of the Congo. unc.edunih.govplos.org
A total of 273 male and female patients with first-stage HAT were enrolled. unc.eduplos.org The study design included the enrollment of adolescents as well as pregnant and lactating women. unc.edunih.gov Patients were randomly assigned to one of two treatment groups: one group received oral pafuramidine, while the control group received intramuscular pentamidine, the standard of care at the time. nih.govplos.org The primary endpoint for efficacy was the combined rate of clinical and parasitological cure at 12 months post-treatment. unc.edunih.gov The primary safety outcome was the frequency and severity of adverse events. nih.gov
Efficacy Outcomes in Target Patient Populations
Table 1: Comparative Efficacy of Pafuramidine and Pentamidine in Phase 3 Trial
| Timepoint | Pafuramidine Cure Rate | Pentamidine Cure Rate |
|---|---|---|
| 12 Months | 89% | 95% |
| 24 Months | 84% | 89% |
Post-Treatment Safety Profile and Identification of Delayed Adverse Events
While initial safety data from the Phase 3 trial suggested a superior profile for pafuramidine compared to pentamidine, a critical issue of delayed toxicity emerged. unc.edunih.govnih.gov Specifically, three patients in the pafuramidine group developed glomerulonephritis or nephropathy approximately eight weeks after treatment had concluded. unc.edunih.gov Two of these cases of kidney-related adverse events were considered possibly related to pafuramidine. unc.edunih.gov
Further investigation into the safety of pafuramidine was conducted through a separate Phase 1 safety trial in South Africa. mdpi.combioworld.com This study, which involved 100 healthy volunteers, revealed abnormal liver function in several participants. bioworld.com This unexpected hepatotoxicity, combined with the previously observed renal issues, raised significant concerns about the long-term safety of the compound. nih.govresearchgate.net
Factors Leading to the Discontinuation of Clinical Development
The clinical development program for pafuramidine was ultimately discontinued (B1498344) due to the unforeseen delayed post-treatment toxicity. unc.edunih.govnih.gov The emergence of renal toxicity in the Phase 3 HAT trial and hepatotoxicity in a concurrent Phase 1 safety study created an unacceptable risk profile for the drug. nih.govbioworld.comresearchgate.net These findings led to a clinical hold being placed on pafuramidine. bioworld.com Despite the promising efficacy data and the potential for a much-needed oral treatment for sleeping sickness, the safety concerns were significant enough to halt all further clinical work. nih.govmdpi.com
Clinical Investigations in Other Infectious Diseases
In addition to its primary development for HAT, pafuramidine was also evaluated for its potential to treat other infectious diseases, most notably Pneumocystis jirovecii pneumonia.
Evaluation in Pneumocystis Jiroveci Pneumonia
Pneumocystis jirovecii pneumonia (PCP) is a significant cause of morbidity and mortality in immunocompromised individuals, particularly those with HIV infection. nih.govtandfonline.com The standard treatment, trimethoprim-sulfamethoxazole (TMP-SMX), is effective but is associated with a high rate of adverse events. nih.govclinicaltrials.gov Pafuramidine, as an oral prodrug of the diamidine furamidine (B1674271), was investigated as a potentially less toxic alternative to existing therapies like pentamidine. nih.govtandfonline.com
Human trials indicated that pafuramidine was generally well-tolerated and showed clinical activity against PCP. nih.govtandfonline.com A Phase 3 pivotal trial was initiated in the United States to compare the efficacy and tolerability of pafuramidine maleate (B1232345) against TMP-SMX for the treatment of mild to moderately severe PCP in HIV/AIDS patients. clinicaltrials.govbiospace.com The goal of this study was to demonstrate the non-inferiority of pafuramidine to the standard of care. clinicaltrials.gov However, the discontinuation of the pafuramidine development program due to the aforementioned toxicity issues prevented the completion of these investigations. bioworld.comresearchgate.net
Exploratory Studies for Antimalarial Prophylaxis
Exploratory clinical research has been conducted to evaluate the potential of pafuramidine as a prophylactic agent against malaria. A key study investigated the causal prophylactic activity of the compound in healthy volunteers. Causal prophylaxis targets the liver stage of the parasite, aiming to prevent the infection from reaching the bloodstream.
Detailed Research Findings
A significant exploratory study was a Phase I/II randomized, double-blind, placebo-controlled trial designed to assess the efficacy of a single oral dose of pafuramidine in preventing Plasmodium falciparum infection. nih.govnih.gov The trial enrolled healthy, non-immune adult volunteers who were subsequently subjected to a controlled human malaria infection model through the bites of P. falciparum-infected Anopheles gambiae mosquitoes. nih.gov
The primary objective was to determine if pafuramidine could prevent the development of parasitemia, which is the presence of malaria parasites in the blood. nih.gov The study included three treatment arms to evaluate the drug's potential prophylactic effect at different time points relative to the malaria challenge. nih.govnih.gov
The findings of this exploratory trial indicated that a single 100 mg oral dose of pafuramidine did not provide adequate protection against P. falciparum infection in the study population. nih.govnih.gov The vast majority of participants who received pafuramidine developed malaria, showing no statistically significant difference from the placebo group in terms of prophylactic efficacy. nih.gov
One participant in the group that received pafuramidine eight days before the challenge did not develop malaria; however, this was not a statistically significant outcome. nih.govnih.gov Further analysis revealed that the plasma concentrations of DB75, the active metabolite of pafuramidine, were lower than anticipated. nih.govnih.gov These lower-than-expected levels of the active compound in the blood were likely insufficient to exert a protective effect against the developing liver-stage parasites. nih.gov
Ultimately, the study concluded that pafuramidine, when administered as a single 100 mg dose, demonstrates no clinically significant causal prophylactic activity against Plasmodium falciparum. nih.govnih.gov While pafuramidine has shown efficacy in treating active malaria infections, its potential for suppressive prophylaxis has been overshadowed by concerns of possible liver and kidney toxicity, which have discouraged further development for this purpose. nih.gov
Table 1: Study Design for Pafuramidine Antimalarial Prophylaxis Trial
| Parameter | Description |
|---|---|
| Study Phase | Phase I/II |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Study Population | 16 Healthy Volunteers |
| Treatment Arms | 1. 100 mg Pafuramidine (Day -8) |
| 2. 100 mg Pafuramidine (Day -1) | |
| 3. Placebo | |
| Challenge Model | Bites from Plasmodium falciparum-infected Anopheles gambiae mosquitoes |
| Primary Endpoint | Development of Parasitemia |
Table 2: Efficacy Results of Pafuramidine in Antimalarial Prophylaxis
| Treatment Group | Number of Participants | Developed Malaria | Did Not Develop Malaria | Protective Efficacy |
|---|---|---|---|---|
| 100 mg Pafuramidine (Day -8) | 5 | 4 | 1 | Not Statistically Significant |
| 100 mg Pafuramidine (Day -1) | 5 | 5 | 0 | None |
| Placebo | 6 | 6 | 0 | None |
| Total | 16 | 15 | 1 | No significant causal prophylactic activity observed |
Advanced Pharmacological and Mechanistic Research
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation Approaches
To better predict the dose-exposure relationship of pafuramidine and its active metabolite, furamidine (B1674271) (DB75), a semi-physiologically based pharmacokinetic (PBPK) model has been developed. This modeling approach integrates physiological data with drug-specific properties to simulate the absorption, distribution, metabolism, and excretion of the compounds.
One such model was constructed using preclinical data and subsequently refined with clinical data from healthy male subjects who received a single oral dose of radiolabeled pafuramidine maleate (B1232345). The model was able to accurately predict the plasma concentration-time profiles of both pafuramidine and furamidine over a 240-hour period. Furthermore, the semi-PBPK model was utilized to predict the time course of furamidine amounts in key tissues like the liver and kidney, as well as its excretion in bile and urine. researchgate.net This modeling approach is valuable for optimizing dosing strategies and predicting drug behavior in various patient populations. mdpi.com
Clinical studies have been instrumental in characterizing the relationship between the dose of pafuramidine, the resulting systemic exposure to the active metabolite furamidine, and the observed clinical response in patients.
Phase 2 clinical trials for first-stage Human African Trypanosomiasis (HAT), or sleeping sickness, provided initial insights into this relationship. A Phase 2a proof-of-concept study evaluated a dose of 100 mg of pafuramidine administered orally twice daily for 5 days. nih.gov Subsequent Phase 2b studies compared different treatment durations and their outcomes. nih.govmsf.org
The following table summarizes key efficacy findings from these Phase 2b studies, illustrating the dose-response relationship:
| Treatment Group | Dosage Regimen | Number of Patients | Cure Rate (3 Months Post-Treatment) |
| Pafuramidine | 100 mg twice daily for 5 days | 40 | 79% |
| Pafuramidine | 100 mg twice daily for 10 days | 30 | 93% |
| Pentamidine (B1679287) (comparator) | 4 mg/kg once daily for 7 days | 41 | 100% |
Data sourced from Phase 2b clinical studies. nih.govmsf.org
A larger Phase 3 clinical trial further solidified the understanding of the dose-exposure-response relationship. In this trial, patients were randomized to receive either 100 mg of pafuramidine orally twice a day for 10 days or the standard treatment of 4 mg/kg pentamidine intramuscularly once daily for 7 days. The results demonstrated that the 10-day pafuramidine regimen was non-inferior to pentamidine in terms of efficacy at 12 months post-treatment. nih.govresearchgate.net
The relationship between exposure and response also encompasses safety and tolerability. In the Phase 2b study, the incidence of treatment-emergent adverse events was notably lower in the pafuramidine groups compared to the pentamidine group. nih.govmsf.org However, despite a generally favorable safety profile in these studies, the development of pafuramidine was halted due to delayed post-treatment renal toxicity observed in a limited number of patients. researchgate.netresearchgate.net
Molecular Mechanisms of Antiparasitic Action
The antiparasitic activity of pafuramidine is attributable to its active metabolite, furamidine (DB75). nih.gov Research has focused on how this molecule interacts with parasitic cells at a molecular level to exert its trypanocidal effects.
A primary mechanism of action for furamidine is its interaction with parasitic DNA. As a dicationic molecule, furamidine is a DNA minor groove binder with a high affinity for adenine-thymine (A-T) rich sequences. nih.govresearchgate.net This binding is thought to interfere with essential cellular processes that rely on DNA as a template.
The antiparasitic effect is attributed to the inhibition of DNA transcription or the disruption of the function of DNA-dependent enzymes. nih.gov By binding to the minor groove, furamidine can prevent the binding of transcription factors and other proteins necessary for gene expression and DNA replication, ultimately leading to parasite death. The strength of this DNA binding, as indicated by increases in the melting temperature (ΔTm) of DNA-diamidine complexes, correlates with the compound's antiparasitic activity. nih.gov
The mitochondrion of the parasite is another critical target for furamidine. Studies have shown that furamidine and its analogues can accumulate within the mitochondria of parasitic cells. researchgate.net A key mechanism of action for several antiparasitic drugs is the disruption of the mitochondrial membrane potential (ΔΨm). The collapse of this potential is detrimental to the parasite as it is essential for ATP synthesis and other vital mitochondrial functions. While direct studies on pafuramidine's effect are part of a broader understanding of diamidines, the accumulation of furamidine in this organelle suggests that interference with mitochondrial function is a component of its antiparasitic activity. researchgate.netnih.gov
Parasites such as trypanosomes are unable to synthesize purines de novo and are therefore reliant on salvaging them from their host. This is accomplished through specialized purine (B94841) transporter systems on the parasite's cell surface. These transporters represent a potential vulnerability that can be exploited by antiparasitic drugs.
Research has demonstrated that furamidine (DB75) and its aza analogues are substrates for the P2 aminopurine transporter in Trypanosoma brucei. nih.gov These compounds inhibit the transport of adenosine (B11128) through this transporter, indicating a direct interaction. The uptake of furamidine into the trypanosome is significantly mediated by this P2 transporter. nih.gov By utilizing this native parasite permease for entry, furamidine can accumulate within the cell to reach concentrations sufficient to exert its cytotoxic effects on DNA and mitochondria. nih.gov
Exploration of Polypharmacological Effects
Pafuramidine was developed as an orally available prodrug of furamidine (DB75), an aromatic dication with significant antiparasitic activity. nih.gov Research has explored the therapeutic potential of pafuramidine and its active metabolite across a range of infectious diseases, demonstrating its polypharmacological effects. The compound has been investigated for its efficacy against several distinct pathogens, including protozoa and fungi.
The primary therapeutic targets investigated include:
Human African Trypanosomiasis (HAT): Caused by the protozoan Trypanosoma brucei, pafuramidine was advanced to Phase III clinical trials for the treatment of first-stage HAT. nih.govwikipedia.org Its active form, furamidine, is a diamidine compound related to pentamidine, a standard treatment for this condition. nih.govnih.gov
Pneumocystis Pneumonia (PCP): This opportunistic fungal infection, caused by Pneumocystis jirovecii, is a significant cause of illness in immunocompromised individuals. nih.govwikipedia.org Pafuramidine received orphan drug status from the U.S. Food and Drug Administration for the treatment of PCP. wikipedia.org
Malaria: The potential utility of pafuramidine against malaria has also been a subject of investigation, highlighting its broad-spectrum antiprotozoal capabilities. nih.govmedchemexpress.comdrugbank.com
The activity of pafuramidine's metabolite, furamidine, against these varied organisms underscores its capacity to interact with multiple biological targets or pathways, a hallmark of polypharmacology.
Host Metabolism and Prodrug Biotransformation Pathways
Pafuramidine (DB289) is a dimethoxime prodrug designed to overcome the poor oral bioavailability of its active metabolite, furamidine (DB75). nih.govnih.gov Following oral administration, pafuramidine is well absorbed but undergoes extensive first-pass metabolism, which is critical for its conversion into the pharmacologically active form. nih.gov The liver is a primary site for this biotransformation. nih.gov
The conversion process involves the sequential removal of the two N-methoxy groups from the pafuramidine molecule to yield furamidine. nih.gov This bioactivation occurs through two identified metabolic routes:
A direct, two-step loss of the N-methoxy groups.
A pathway involving O-demethylation, which forms an oxime intermediate, followed by the reduction of this intermediate to the active amidine (furamidine). nih.gov
Studies in rats and monkeys estimated that approximately one-third to one-half of an oral pafuramidine dose is successfully converted to the active furamidine. nih.gov Despite this conversion, the systemic bioavailability of furamidine is limited due to significant hepatic retention. nih.gov
Table 1: Biotransformation Pathways of Pafuramidine to Furamidine
| Pathway | Step 1 | Step 2 | Final Product |
|---|---|---|---|
| Pathway A | Loss of first N-methoxy group | Loss of second N-methoxy group | Furamidine |
| Pathway B | O-demethylation | Reduction of oxime intermediate | Furamidine |
Role of Cytochrome P450 Enzymes in Prodrug Activation
The metabolic activation of pafuramidine is heavily dependent on the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, the O-demethylation step in the biotransformation pathway is catalyzed by CYP enzymes. nih.gov Initial screening identified several CYP isoenzymes capable of this reaction. nih.gov
However, further research pinpointed that the primary catalysts for pafuramidine's O-demethylation within the enterohepatic system are CYP4F2 and CYP4F3B. nih.gov Following the CYP-mediated O-demethylation that forms the oxime intermediate, the subsequent dehydroxylation step is carried out by the cytochrome b5/NADH-cytochrome b5 reductase system. nih.gov This reliance on the CYP450 system is a key feature of pafuramidine's design, allowing for targeted drug activation, particularly in the liver. nih.govnih.gov
Table 2: Cytochrome P450 Isoenzymes Involved in Pafuramidine Metabolism
| Enzyme Family | Specific Isoenzymes Screened | Primary Catalysts in Enterohepatic System | Metabolic Step |
|---|
| Cytochrome P450 | CYP1A1, CYP1A2, CYP1B1, CYP2J2, CYP4F2, CYP4F3B | CYP4F2, CYP4F3B | O-demethylation |
Contribution of Intestinal Metabolism to Active Metabolite Formation
The conversion of pafuramidine is subject to significant first-pass metabolism, a process that occurs not only in the liver but also in the intestine before the drug reaches systemic circulation. nih.gov The enzymes responsible for activation, particularly CYP4F2 and CYP4F3B, are located in the enterohepatic system, which encompasses both the liver and the intestines. nih.gov
One of the key biotransformation pathways for pafuramidine involves a reductive step: the reduction of an oxime intermediate to the active amidine. nih.gov The intestinal environment, rich in anaerobic bacteria, is known to be a site of significant reductive metabolism for various xenobiotics. hyphadiscovery.com While the precise quantitative contribution of the gut microbiota to pafuramidine's activation has not been fully detailed, the presence of a reductive step in its biotransformation pathway suggests a potential role for intestinal metabolism in the formation of the active metabolite, furamidine.
Table 3: Mentioned Compound Names
| Compound Name | Alternate Name / Code | Description |
|---|---|---|
| Pafuramidine | DB289 | Oral prodrug. |
| Furamidine | DB75 | Active metabolite of pafuramidine. |
| Pentamidine | An aromatic dication used to treat HAT and PCP. | |
| Suramin | A drug used to treat Human African Trypanosomiasis. | |
| Epacadostat | An unrelated drug mentioned as an example of gut metabolism. |
Research Challenges, Translational Impact, and Future Perspectives
Methodological Challenges in Drug Development for Neglected Tropical Diseases
Developing drugs for neglected tropical diseases (NTDs) like HAT presents unique methodological challenges, particularly in the conduct of clinical trials and in addressing the specific pharmacological requirements imposed by the disease's progression.
Conduct of Clinical Trials in Resource-Limited Settings
The clinical trials for pafuramidine demonstrated the feasibility of conducting rigorous studies in the resource-poor settings characteristic of rural Africa, where HAT is endemic nih.govuni.luwikipedia.orgnih.govpharmakb.com. These trials provided a valuable model for future studies in such challenging environments, helping to establish protocols for essential activities including patient seeking, screening, drug administration, meticulous record keeping, and post-treatment patient follow-up nih.gov. The oral formulation of pafuramidine itself was considered a notable advantage, simplifying administration in challenging field conditions compared to existing injectable treatments like pentamidine (B1679287) uni.lu. The successful conduct of multiple clinical studies throughout the pafuramidine development program, adhering to Good Clinical Practice and regulatory standards, offers a blueprint for improving HAT control efforts in sub-Saharan Africa wikipedia.orgpharmakb.com.
Addressing Limitations in Central Nervous System Penetration for Late-Stage Disease
A critical challenge in treating HAT is the ability of a drug to cross the blood-brain barrier (BBB) to eliminate parasites that have invaded the central nervous system (CNS) in the late stage of the disease chem960.comnih.gov. Studies with pafuramidine and its active metabolite, furamidine (B1674271), revealed limitations in achieving curative concentrations in the CNS, as they were not effective against second-stage HAT in animal models cenmed.comuni.lu. This challenge is not unique to pafuramidine but is a known issue with diamidines like pentamidine, which are actively extruded from the CNS, limiting their effectiveness in the neurological stage of the disease nih.govlabsolu.ca. Addressing this requires the development of compounds with improved CNS penetration properties nih.govwikipedia.org.
Lessons Learned from Pafuramidine Development for Future Antiparasitic Drug Discovery
The development pathway of pafuramidine, while ultimately discontinued (B1498344), yielded crucial lessons for future antiparasitic drug discovery efforts. A primary lesson was the importance of comprehensive safety profiling throughout the development process. Despite demonstrating promising efficacy in Phase 3 trials for stage 1 HAT and exhibiting a better initial safety profile compared to pentamidine, delayed renal toxicity emerged during extended safety studies, leading to the program's termination wikipedia.orgnih.govuni.luuni.lunih.gov. This underscores the necessity of evaluating potential toxicities under various exposure conditions, including those that might arise from extended treatment durations or in different patient populations wikipedia.org. Furthermore, observations regarding the pharmacokinetics of pafuramidine, specifically the lack of proportional conversion of the prodrug to the active metabolite furamidine at therapeutic doses, highlighted the complexities of prodrug design and metabolism in the context of NTDs wikipedia.org. The experience gained in conducting clinical trials in challenging, resource-limited settings also provided invaluable methodological insights for subsequent drug development initiatives nih.govwikipedia.orgnih.govpharmakb.com.
Development of Novel Diamidine Analogues and Next-Generation Compounds
The research into pafuramidine and other diamidines has spurred the development of novel analogues aimed at overcoming limitations such as toxicity and poor CNS penetration. Efforts have focused on designing compounds with improved pharmacological properties. This includes the investigation of aza-derivatives of furamidine and pafuramidine, such as DB868 (a prodrug of DB829/CPD0801) and DB844 (a prodrug of DB820) nih.govuni.lu. These analogues have shown activity against stage 2 HAT in preclinical models nih.govwikipedia.orguni.lu. Notably, DB829 (CPD0801), an aza analogue of furamidine, demonstrated high efficacy against cerebral trypanosomiasis in animal models, suggesting enhanced CNS penetration compared to its parent compound nih.govresearchgate.net. Similarly, DB844 exhibited improved activity against CNS-stage HAT in a monkey model when compared to pafuramidine and pentamidine uni.luwikipedia.org. The ongoing research into these novel diamidine analogues and other next-generation compounds aims to identify candidates with optimized efficacy, safety, and pharmacokinetic profiles suitable for treating both stages of HAT and potentially other parasitic infections nih.govnih.govnih.govnih.gov.
Future Therapeutic Strategies and Research Priorities in Parasitic Disease Control
The experience with pafuramidine and the ongoing challenges in treating NTDs like HAT emphasize the critical need for continued research and the development of new therapeutic strategies. Future efforts should prioritize the discovery and development of novel molecules that are not only safe and effective but also easy to administer (preferably orally) and affordable for populations in endemic regions wikipedia.orgchem960.comnih.govnih.gov. A key goal is the development of therapies with shorter treatment durations, ideally a single-dose oral treatment effective against both the early and late stages of HAT nih.gov.
常见问题
How is the clinical dose selection of pafuramidine optimized using preclinical pharmacokinetic (PK) data?
Level: Basic
Answer: Preclinical dose selection for pafuramidine relies on semi-physiologically based pharmacokinetic (semi-PBPK) modeling to correlate plasma/tissue exposure of its active metabolite, furamidine, across species. The model integrates metabolic clearance (Cl) and transport parameters from in vitro systems (e.g., sandwich-cultured hepatocytes, SCH) and scales them to humans using normalized scaling factors . Key parameters include hepatic binding, biliary excretion, and tissue-to-plasma partitioning (Kp), which are assumed similar between rats and humans when unbound fractions (fu) align . Discrepancies in absorption (e.g., suspension vs. capsule formulations or high-fat meals in humans) are addressed by adjusting transit compartments in gut absorption models .
What methodological challenges arise when extrapolating pafuramidine/furamidine metabolism from rodents to humans?
Level: Advanced
Answer: Species differences in gut-liver biotransformation pathways complicate extrapolation. For instance, human intestinal microsomes show 10-fold lower intrinsic clearance of the intermediate metabolite (M1) compared to hepatic microsomes, suggesting gut metabolism is minor in humans. However, in vivo data reveal near-simultaneous plasma appearance of pafuramidine and furamidine, implying gut conversion during absorption . To reconcile this, semi-PBPK models incorporate intestinal metabolism compartments and adjust scaling factors using SCH data, which account for sinusoidal/biliary transport—a feature absent in conventional hepatocyte models .
How are efficacy-safety indices defined for pafuramidine in clinical trials?
Level: Basic
Answer: Efficacy is evaluated using the minimum effective concentration (Ceff, min), derived from in vitro IC50 values of furamidine against Trypanosoma brucei rhodesiense (1 ng/mL, adjusted for plasma binding). Safety thresholds (e.g., hypothetical NOAEL) are based on steady-state plasma concentrations (Css, ave and Css, max) from phase I studies. A regimen is deemed optimal if furamidine plasma levels exceed Ceff, min ≥80% of the dosing interval while remaining below NOAEL . Phase 3 trials further validate these indices through non-inferiority comparisons (e.g., pafuramidine vs. pentamidine) with predefined margins (Δ = 0.15) .
What explains the delayed furamidine plasma appearance in initial PBPK model predictions versus observed data?
Level: Advanced
Answer: Early models underestimated furamidine Cmax and Tmax due to oversimplified gut absorption assumptions. Adding transit compartments to simulate gradual drug release (e.g., accounting for high-fat meal effects on Biopharmaceutics Classification System [BCS] class II compounds like pafuramidine) improved predictions . Additionally, hepatic binding discrepancies—furamidine’s unbound fraction in liver (fu, L) is 80-fold lower than in plasma—necessitated adjusting Kp values to reflect tissue retention .
How are contradictions in renal safety outcomes addressed across pafuramidine clinical trials?
Level: Advanced
Answer: Phase 3 trials initially reported pafuramidine’s safety profile as superior to pentamidine, with no severe adverse events (AEs). However, post-hoc analyses identified delayed nephropathy in 3 patients (~8 weeks post-treatment), prompting further PK/toxicokinetic investigations. Semi-PBPK models predicted furamidine’s prolonged terminal half-life (t1/2 = 64 h vs. pafuramidine’s 19 h) and tissue accumulation, suggesting dose-dependent renal exposure. Subsequent simulations supported dose reduction (40 mg once daily) to limit furamidine’s AUC0–14d in kidneys by 5-fold .
What role do formulation and diet play in pafuramidine’s oral bioavailability?
Level: Basic
Answer: Pafuramidine’s low oral bioavailability (10–20%) is attributed to first-pass metabolism and formulation-dependent absorption. Capsule formulations with high-fat meals enhance bioavailability by prolonging gut residence time and solubilizing this BCS class II compound. Preclinical models using acidified suspensions in rats underestimate human Cmax by 30–50%, necessitating formulation-specific adjustments in transit compartment models .
How is hepatic clearance (ClH) quantified in preclinical studies?
Level: Basic
Answer: ClH is calculated using isolated perfused liver (IPL)
where AUC is derived via trapezoidal integration. For pafuramidine, ClH is dominated by metabolism (≥98% of dose converted to furamidine in IPLs), with negligible biliary excretion. Human ClH predictions incorporate SCH-derived scaling factors to account for species-specific CYP450 and transport activities .
Why do semi-PBPK models prioritize SCH over conventional hepatocyte cultures?
Level: Advanced
Answer: SCH retain polarized transporter expression (e.g., bile canaliculi networks), enabling simultaneous characterization of metabolism and biliary excretion—critical for prodrugs like pafuramidine. Conventional hepatocytes lose transporter functionality, leading to underestimation of biliary Cl. SCH-based models improved predictions of furamidine’s hepatobiliary disposition by 40% in humans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
